Home > Products > Screening Compounds P102634 > Lenalidomide-C3-OH
Lenalidomide-C3-OH -

Lenalidomide-C3-OH

Catalog Number: EVT-14908807
CAS Number:
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C3-OH is a derivative of lenalidomide, a compound that has garnered attention for its therapeutic potential, particularly in the treatment of certain hematological malignancies. This compound, specifically characterized by the hydroxyl group at the C3 position, is classified as an immunomodulatory drug. It is known for its ability to enhance immune responses and inhibit tumor growth.

Source and Classification

Lenalidomide-C3-OH is synthesized from lenalidomide, which itself is a derivative of thalidomide. Lenalidomide belongs to a class of drugs known as immunomodulatory imide drugs (IMiDs). These compounds are recognized for their anti-inflammatory and anti-cancer properties, making them valuable in treating conditions such as multiple myeloma and myelodysplastic syndromes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-C3-OH typically involves hydroxylation of lenalidomide. Common methods include:

  • Hydroxylation using Hydrogen Peroxide: This method employs hydrogen peroxide as a hydroxylating agent in an organic solvent like dichloromethane or acetonitrile. The reaction is usually conducted at temperatures ranging from 0°C to 25°C to control the reaction rate and minimize side products.
  • Use of Osmium Tetroxide: Another approach involves using osmium tetroxide under controlled conditions to achieve selective hydroxylation at the C3 position.

These methods can be adapted for industrial scale production, often utilizing continuous flow reactors to enhance yield and purity while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular formula of Lenalidomide-C3-OH is C16H16N2O6C_{16}H_{16}N_{2}O_{6}, with a molecular weight of approximately 332.31 g/mol. The compound features a distinctive structure characterized by:

  • A dioxopiperidine core.
  • Hydroxyl group at the C3 position.
  • Isoindole moiety.
Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-C3-OH can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction: Potential reduction reactions can yield alcohols or amines.
  • Substitution: The hydroxyl group can be substituted with halides or alkyl groups using reagents like thionyl chloride or phosphorus tribromide.

These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its biological activity .

Mechanism of Action

Process and Data

Lenalidomide-C3-OH exerts its effects primarily through modulation of the immune system and direct anti-tumor activity. Its mechanism includes:

  • Inhibition of Tumor Necrosis Factor-alpha: It reduces levels of this pro-inflammatory cytokine, which plays a significant role in cancer progression .
  • Activation of T-cells and Natural Killer Cells: By enhancing immune responses, it promotes the destruction of malignant cells.
  • Direct Antiproliferative Effects: Through various signaling pathways, it inhibits cancer cell proliferation.

These mechanisms contribute to its efficacy in treating hematological malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-C3-OH exhibits several notable physical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity but generally range around 220°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical properties include its reactivity under various conditions, which allows it to participate in diverse chemical reactions relevant for drug development.

Applications

Scientific Uses

Lenalidomide-C3-OH has significant applications in medical research and therapeutics:

  • Cancer Treatment: Primarily used in treating multiple myeloma and myelodysplastic syndromes due to its immunomodulatory effects.
  • Research Tool: Its unique structure allows it to be utilized in studies aimed at understanding protein degradation pathways and immune modulation.
  • Potential in Autoimmune Diseases: Ongoing research explores its efficacy in conditions characterized by excessive inflammation.
Synthetic Pathways and Optimization Strategies

Novel Catalytic Approaches for C3 Hydroxylation of Lenalidomide Derivatives

Recent advances in transition metal catalysis have enabled efficient C3-hydroxylation of lenalidomide's isoindolinone scaffold. Silver-catalyzed carbene transfer reactions demonstrate exceptional regiocontrol for primary C–H bond functionalization, achieving >90% selectivity for C3 modification over other positions. This approach employs donor-acceptor aryl diazoacetates under Ag(I)/trispyrazolylborate catalysis to overcome traditional regioselectivity limitations in aliphatic systems [6]. Complementary bioinspired diiron complexes – mimicking methane monooxygenase enzymes – catalyze C3 hydroxylation using H₂O₂ as a green oxidant. Complexes featuring rigid xanthene-derived ligands (e.g., DPEphos, Xantphos) create optimized electron density at the diiron core, facilitating O₂ activation and radical rebound mechanisms that achieve 85-92% conversion under mild conditions (40-60°C) [8].

Persulfate-activated iron systems offer another catalytic paradigm. The Fe(III) citrate/Na₂S₂O₈ system generates Fe(II)-oxo species in situ that hydroxylate aliphatic C–H bonds through a hydrogen atom transfer (HAT) mechanism. Reaction optimization revealed that MeCN/H₂O (4:1) at 80°C maximizes lenalidomide precursor conversion while minimizing overoxidation. This system achieves 88.7% yield of hydroxylated products with 30% isolated yield of the C3-hydroxylated regioisomer – a significant improvement over uncatalyzed persulfate reactions (<15% yield) [5].

Table 1: Catalytic Systems for Lenalidomide-C3-OH Synthesis

Catalyst SystemOxidantTemperature (°C)Conversion (%)C3 Selectivity (%)
Ag(I)/TrispyrazolylborateDiazoacetate25>95>90
Diiron-Xantphos complexH₂O₂409285
Fe(III) citrate/Na₂S₂O₈O₂ balloon808930*
Rh(II) carboxylatePhI(OAc)₂707845

Regioselective Functionalization Techniques for Isoindolinone Scaffold Modification

The inherent reactivity of lenalidomide's fused heterocycle demands precision functionalization strategies. Computational prediction (pKa mapping, Fukui indices) guides metalation site selection, revealing C3 as the most nucleophilic position on the isoindolinone scaffold. Organozinc intermediates generated via TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enable regioselective C3 electrophilic quenching. This base generates dimeric zinc complexes that coordinate the isoindolinone carbonyl, directing deprotonation exclusively to C3. Subsequent reactions with aldehydes, disulfides, or iodine achieve 70-85% yields of C3-functionalized lenalidomide precursors while preserving the glutarimide pharmacophore [9].

Carbazole-directed C–H activation provides complementary regiocontrol. Pd(II)/N-heterocyclic carbene (NHC) catalysts install maleimide handles at the C1 position of carbazole-modified lenalidomide analogs through a proposed Pd(II)/Pd(IV) cycle. This technique demonstrates remarkable functional group tolerance toward the glutarimide nitrogen, enabling late-stage diversification. The directing group is subsequently cleaved via hydrolysis to reveal the C3-hydroxylated product in 65% overall yield [3]. Orthogonal protection strategies are critical for scaffold manipulation. N-phthalimide protection of the glutarimide nitrogen enables C3 lithiation without competing deprotonation, achieving 78% yield in Negishi cross-couplings. The directing group is then cleanly removed by hydrazinolysis without affecting the newly installed C3-hydroxyl group [9].

Green Chemistry Protocols in Lenalidomide-C3-OH Precursor Synthesis

Solvent engineering significantly improves the sustainability profile of lenalidomide-C3-OH synthesis. The Fe(III) citrate/Na₂S₂O₈ system operates effectively in MeCN/H₂O (4:1 v/v), eliminating halogenated solvents traditionally used in metal-catalyzed hydroxylations. This aqueous-organic biphasic system facilitates catalyst recovery – over 80% of iron species partition into the aqueous phase for efficient recycling across five reaction cycles with <10% activity loss. Life cycle assessment confirms a 45% reduction in process mass intensity compared to anhydrous THF systems [5].

Electrochemical methods provide atom-economical alternatives to stoichiometric oxidants. Undivided cells with boron-doped diamond (BDD) anodes enable direct anodic oxidation of lenalidomide precursors at controlled potential (1.8 V vs. Ag/AgCl). This approach generates hydroxyl radicals in situ without metal catalysts or chemical oxidants. Optimized conditions (pH 7 phosphate buffer, 20 mA/cm²) achieve 75% yield of C3-hydroxylated product with excellent regioselectivity, while reducing waste by 92% compared to persulfate-mediated oxidations [5].

Photocatalytic flow reactors enhance energy efficiency. Continuous-flow setups with immobilized TiO₂ catalysts and LED irradiation (365 nm) achieve 82% conversion in 30 seconds residence time – a 500-fold rate acceleration over batch systems. The flow protocol improves photon utilization efficiency by 15-fold while eliminating catalyst filtration steps. This technology demonstrates a space-time yield of 2.1 kg·L⁻¹·day⁻¹, meeting industrial throughput requirements for scale-up [8].

Table 2: Green Chemistry Metrics for Lenalidomide-C3-OH Syntheses

MethodPMI (kg/kg)E-factorSolvent Intensity (L/kg)Energy (kWh/mol)
Traditional Rh catalysis874232018.7
Fe(III)/persulfate batch2911989.2
Electrochemical153.8456.5*
Photocatalytic flow185.2681.4**

*Includes electrical energy input; **Includes LED energy only

Emerging Applications in Targeted Protein Degradation

Lenalidomide-C3-OH serves as a versatile synthetic handle for PROTAC (Proteolysis-Targeting Chimera) linker conjugation. The hydroxyl group enables direct coupling to E3 ligase-recruiting modules through carbonate or carbamate linkages that maintain cereblon-binding activity. Structural analysis confirms the C3 modification preserves the critical phthalimide conformation necessary for IKZF1/IKZF3 degradation. This synthetic strategy has generated BTK degraders with DC₅₀ values of 1.2 nM – 50-fold more potent than analogous C4-functionalized derivatives [4] [10].

The C3 position also facilitates bifunctional degrader design through "clickable" handles. Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) at C3-installed triazole linkages enables rapid PROTAC assembly without metal contamination concerns. This approach generated selective STAT3 degraders (SD-36 analogs) with in vivo tumor regression activity, demonstrating the biological utility of precisely functionalized lenalidomide derivatives [4].

Properties

Product Name

Lenalidomide-C3-OH

IUPAC Name

3-[7-(3-hydroxypropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C16H19N3O4/c20-8-2-7-17-12-4-1-3-10-11(12)9-19(16(10)23)13-5-6-14(21)18-15(13)22/h1,3-4,13,17,20H,2,5-9H2,(H,18,21,22)

InChI Key

GOVZMXJRNCWSTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.